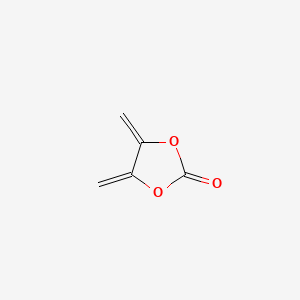

1,3-Dioxolan-2-one, 4,5-bis(methylene)-

説明

Contextualization within Cyclic Carbonate Chemistry and Reactive Monomers

Cyclic carbonates are a class of heterocyclic compounds that have garnered substantial interest in polymer chemistry. specificpolymers.com They serve as important monomers for the synthesis of aliphatic polycarbonates and polyhydroxyurethanes, which are valued for their biocompatibility and biodegradability. specificpolymers.comresearchgate.net The synthesis of these monomers is often highlighted within the principles of green chemistry, particularly through the atom-efficient cycloaddition of carbon dioxide (CO₂) to epoxides. specificpolymers.comresearchgate.net

Within this class, five-membered cyclic carbonates, such as ethylene (B1197577) carbonate and propylene (B89431) carbonate, are fundamental building blocks. However, their ring-opening polymerization (ROP) can be thermodynamically challenging, often requiring high temperatures and sometimes proceeding with a loss of CO₂. mdpi.com To overcome these limitations and to introduce specific functionalities into the resulting polymers, researchers have focused on developing substituted cyclic carbonate monomers. nih.govdiva-portal.org These functional monomers are pivotal for tailoring the thermal, mechanical, and chemical properties of the final polymer material. diva-portal.orgnih.gov

1,3-Dioxolan-2-one, 4,5-bis(methylene)- represents a highly specialized member of this family. Unlike simple alkyl-substituted carbonates, its defining feature is the presence of two reactive double bonds, positioning it as a potent monomer for advanced polymerization techniques. Its structure allows it to participate in reactions typical of both cyclic carbonates and dienes, opening pathways to complex polymer structures that are not accessible with conventional monomers.

Significance of Exocyclic Methylene (B1212753) Groups in Chemical Transformations

A key feature dictating the reactivity of 1,3-Dioxolan-2-one, 4,5-bis(methylene)- is its two exocyclic methylene groups. An exocyclic double bond is one where only one of the carbon atoms forming the bond is part of the ring system. quora.comresearchgate.net This configuration is inherently more reactive than an endocyclic double bond (where both carbons are within the ring), as the double bond is less sterically hindered and possesses higher ring strain, making it more susceptible to chemical attack.

This enhanced reactivity is particularly significant in polymerization. Monomers containing exocyclic methylene groups, such as cyclic ketene (B1206846) acetals, are known to undergo radical ring-opening polymerization (rROP). rsc.orgcjps.org In this process, a radical initiator attacks the exocyclic double bond, which leads to the opening of the strained cyclic structure and its incorporation into the growing polymer chain. This mechanism is crucial for creating biodegradable polyesters, as it introduces ester linkages into the polymer backbone. rsc.org

The presence of two exocyclic methylene groups in 1,3-Dioxolan-2-one, 4,5-bis(methylene)- qualifies it as a bifunctional monomer. This bifunctionality presents several possibilities for advanced chemical transformations:

Cross-linking: The two reactive sites can participate in polymerization independently, allowing the monomer to act as a cross-linking agent to form polymer networks with enhanced thermal and mechanical stability.

Grafting and Dendritic Architectures: The monomer can be used to create highly branched or grafted polymers, where polymer chains can be grown from both methylene positions.

Post-Polymerization Modification: One of the double bonds can be selectively polymerized, leaving the other available for subsequent chemical modification, enabling the synthesis of functional materials.

The dual reactivity makes 1,3-Dioxolan-2-one, 4,5-bis(methylene)- a valuable monomer for designing polymers with complex, tailored architectures for specialized applications.

Historical Development and Emerging Research Trajectories for 1,3-Dioxolan-2-one, 4,5-bis(methylene)-

The study of cyclic carbonates as reactive intermediates and monomers has a history spanning several decades, though their application in creating functional polymers has seen a surge in recent years. researchgate.net The synthesis of related 5-methylene-1,3-dioxolan-4-one derivatives has been explored for applications in materials science, such as for creating water-soluble or biodegradable polymers and as components in photoresist technology. google.com

Specific research focused exclusively on 1,3-Dioxolan-2-one, 4,5-bis(methylene)- is not extensively documented in mainstream literature, suggesting it is a niche or emerging monomer. Its development can be seen as a logical progression in the field of reactive polymers, building upon foundational work with simpler mono-functional exomethylene cyclic monomers. rsc.orgacs.orgacs.org

The emerging research trajectories for a monomer with this unique structure are likely directed toward high-performance and specialty materials. Based on its chemical nature, potential research and application areas include:

Degradable Thermosets and Networks: Its ability to act as a cross-linker in ring-opening polymerization makes it a candidate for creating degradable polymer networks, which are of interest for sustainable materials and biomedical scaffolds.

Functional Polymer Surfaces: The monomer could be used to modify surfaces, with the exocyclic methylene groups providing anchor points for attaching biomolecules, drugs, or other functional moieties.

Advanced Lithography: Following the trajectory of related dioxolanone derivatives, it could be investigated as a component in chemically amplified resist compositions for high-resolution lithography, where its cross-linking ability could enhance pattern stability. google.com

Future research will likely focus on the controlled polymerization of this monomer, exploring the selective reactivity of its two methylene groups and characterizing the properties of the resulting novel polymer structures.

Structure

3D Structure

特性

IUPAC Name |

4,5-dimethylidene-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c1-3-4(2)8-5(6)7-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPJOELHSKMFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(=C)OC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211494 | |

| Record name | 1,3-Dioxolan-2-one, 4,5-bis(methylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62458-20-2 | |

| Record name | 1,3-Dioxolan-2-one, 4,5-bis(methylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062458202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolan-2-one, 4,5-bis(methylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 1,3 Dioxolan 2 One, 4,5 Bis Methylene

Direct Carboxylative Cyclization Approaches

The most atom-economical and environmentally benign approach to cyclic carbonates is the direct addition of carbon dioxide to a suitable precursor. For 1,3-Dioxolan-2-one, 4,5-bis(methylene)-, this would involve the carboxylative cyclization of a C4-diol with the corresponding diene functionality, such as 2,3-butadien-1,4-diol, or a precursor that can isomerize to this structure like 2-butyne-1,4-diol. This transformation is typically facilitated by a catalyst to overcome the high kinetic and thermodynamic stability of CO2.

Catalyst Systems for Carbon Dioxide Incorporation

The successful incorporation of CO2 into a diol backbone is highly dependent on the catalyst system employed. Research into the synthesis of other cyclic carbonates has led to the development of various effective catalysts, which can be broadly categorized into transition metal complexes and metal-free organocatalytic systems.

Palladium catalysts have demonstrated significant utility in the synthesis of various heterocyclic compounds, including those involving CO2. In the context of unsaturated cyclic carbonates, palladium complexes can facilitate the reaction through the formation of π-allyl intermediates. For instance, palladium-catalyzed reactions of 2,3-allenols with CO2 can lead to the formation of 4-vinyl-1,3-dioxolan-2-ones. This proceeds via oxidative addition of the allene to a Pd(0) complex, followed by CO2 insertion and intramolecular cyclization. A similar mechanism could be envisioned for the synthesis of 1,3-Dioxolan-2-one, 4,5-bis(methylene)- from a suitable di-allene or butatriene precursor.

The general mechanism for palladium-catalyzed carboxylation of unsaturated alcohols involves:

Oxidative addition of the substrate to the Pd(0) catalyst.

Formation of a π-allylpalladium intermediate.

Nucleophilic attack of the hydroxyl group on the activated CO2 molecule (or direct insertion of CO2).

Intramolecular cyclization to form the carbonate ring and regenerate the Pd(0) catalyst.

While specific examples for the target molecule are scarce, related palladium-catalyzed cyclizations provide a strong basis for potential synthetic routes.

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of cyclic carbonates. These systems offer advantages in terms of lower toxicity, cost-effectiveness, and often milder reaction conditions. For the cycloaddition of CO2 to epoxides, a common route to saturated cyclic carbonates, bifunctional organocatalysts are often employed. These catalysts typically possess both a Lewis basic site (e.g., a phosphonium or ammonium salt) to activate CO2 and a hydrogen-bond donor site (e.g., a phenol or alcohol) to activate the epoxide.

A proposed mechanism for the organocatalyzed synthesis of 1,3-Dioxolan-2-one, 4,5-bis(methylene)- from a corresponding bis-epoxide precursor, 2,3-bis(epoxymethyl)-1,3-butadiene, would involve:

Activation of the epoxide ring by a hydrogen-bond donor.

Nucleophilic attack of a halide (from an ionic liquid or salt co-catalyst) to open the epoxide ring.

Reaction of the resulting alkoxide with CO2.

Intramolecular cyclization to form the five-membered carbonate ring.

The following table summarizes representative organocatalyst systems used for the synthesis of cyclic carbonates from CO2 and epoxides, which could be adapted for the synthesis of unsaturated analogues.

| Catalyst System | Co-catalyst/Activator | Substrate Example | Temperature (°C) | Pressure (bar) | Yield (%) |

| Tetrabutylammonium bromide (TBAB) | Phenol | Propylene (B89431) oxide | 120 | 10 | >95 |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | None | Styrene oxide | 100 | 15 | 92 |

| Triphenylphosphine (PPh3) | None | Glycidyl phenyl ether | 130 | 50 | 98 |

| Imidazolium-based Ionic Liquids | None | Various epoxides | 100-140 | 8-40 | 85-99 |

Reaction Kinetics and Selectivity Studies

The kinetics of cyclic carbonate synthesis are influenced by several factors, including catalyst concentration, temperature, and CO2 pressure. For the cycloaddition of CO2 to epoxides, studies have shown that the reaction rate often has a first-order dependence on the concentrations of the catalyst, co-catalyst, and substrate. The rate-determining step is typically the nucleophilic ring-opening of the epoxide.

Selectivity is a crucial aspect, especially when dealing with multifunctional substrates that could lead to the formation of polycarbonates or other side products. In the synthesis of 1,3-Dioxolan-2-one, 4,5-bis(methylene)-, achieving high selectivity for the five-membered cyclic carbonate over polymerization would be paramount. Catalyst design plays a key role here; for example, bulky ligands on a metal catalyst can favor the formation of the monomeric cyclic product. Reaction conditions can also be tuned to enhance selectivity. For instance, in some systems, lower temperatures and pressures favor the formation of the cyclic carbonate, while higher temperatures can promote polymerization.

Green Chemistry Principles in the Synthesis of 1,3-Dioxolan-2-one, 4,5-bis(methylene)-

The synthesis of 1,3-Dioxolan-2-one, 4,5-bis(methylene)- via direct carboxylation of a diol with CO2 aligns well with several principles of green chemistry.

Atom Economy : The cycloaddition of CO2 to a diol is a 100% atom-economical reaction, as all atoms of the reactants are incorporated into the final product.

Catalysis : The use of catalysts allows for reactions to occur under milder conditions with higher efficiency and selectivity, reducing energy consumption and waste generation. Organocatalysts, in particular, avoid the use of potentially toxic and expensive heavy metals.

Safer Solvents and Auxiliaries : Research in cyclic carbonate synthesis has focused on minimizing or eliminating the use of volatile organic solvents. Many reactions can be performed under solvent-free conditions, or in greener solvents like ionic liquids or even in one of the products, such as propylene carbonate.

Alternative Synthetic Routes for 1,3-Dioxolan-2-one, 4,5-bis(methylene)-

Beyond the direct incorporation of CO2, other synthetic strategies could be envisioned for the preparation of 1,3-Dioxolan-2-one, 4,5-bis(methylene)-.

One potential route involves the reaction of a suitable diol, such as 2,3-butadien-1,4-diol, with phosgene or a phosgene equivalent like triphosgene or carbonyldiimidazole. This method avoids the need for high-pressure CO2 but involves the use of more hazardous reagents. The reaction would proceed through the formation of a bis-chloroformate intermediate, followed by intramolecular cyclization.

Another plausible approach is the dehydrohalogenation or elimination from a pre-formed saturated cyclic carbonate. For example, a cyclic carbonate derived from 2,3-bis(bromomethyl)-1,4-butanediol could potentially undergo double elimination to introduce the two exocyclic methylene (B1212753) groups. This strategy, however, requires a multi-step synthesis of the halogenated precursor.

The following table outlines these potential alternative routes.

| Precursor(s) | Reagent(s) | Key Transformation(s) |

| 2,3-Butadien-1,4-diol | Phosgene, Triphosgene, Carbonyldiimidazole | Carbonyl insertion and cyclization |

| 2,3-Bis(bromomethyl)-1,4-butanediol cyclic carbonate | Strong, non-nucleophilic base (e.g., DBU) | Double dehydrobromination/elimination |

Cyclization via Carbonate Transfer Reagents

The formation of the 1,3-dioxolan-2-one core is often achieved through the reaction of a suitable diol with a carbonate transfer reagent. In the context of 1,3-Dioxolan-2-one, 4,5-bis(methylene)-, a hypothetical precursor would be 2,3-dimethylene-1,4-butanediol. The carbonation of this diol would lead directly to the target molecule. While direct carbonation of this specific diol is not extensively documented, the general principle of using carbonate transfer reagents is well-established.

A prevalent method for the synthesis of cyclic carbonates involves the reaction of epoxides with carbon dioxide. This approach is considered highly atom-economical. For instance, the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one from epichlorohydrin and CO2 is a well-documented industrial process. This suggests a potential, albeit more complex, route starting from a precursor such as 2,3-bis(chloromethyl)oxirane, which upon reaction with CO2 could form a halogenated cyclic carbonate intermediate.

Another strategy involves the use of phosgene or its derivatives, such as triphosgene, as carbonate transfer reagents. These reagents react with diols to form the cyclic carbonate ring. For example, the synthesis of 4,5-dimethyl-1,3-dioxol-2-one can be achieved by reacting 3-hydroxy-2-butanone (acetoin) with bis(trichloromethyl)carbonate, a safer alternative to phosgene. This methodology could theoretically be adapted for a di-halo substituted precursor, which would then require a subsequent elimination step to introduce the double bonds.

The following table summarizes various carbonate transfer reagents and their corresponding precursors for the synthesis of analogous cyclic carbonates.

| Carbonate Transfer Reagent | Precursor Example | Resulting Cyclic Carbonate |

| Carbon Dioxide (CO2) | Epichlorohydrin | 4-(Chloromethyl)-1,3-dioxolan-2-one |

| Bis(trichloromethyl)carbonate | 3-Hydroxy-2-butanone | 4,5-Dimethyl-1,3-dioxol-2-one |

| Dimethyl Carbonate | 3-Hydroxy-2-butanone | 4,5-Dimethyl-1,3-dioxol-2-one |

Rearrangement Reactions and Precursor Chemistry

The synthesis of 1,3-Dioxolan-2-one, 4,5-bis(methylene)- via rearrangement reactions is a less explored avenue. However, the chemistry of related precursors provides insights into potential synthetic strategies. A plausible approach involves the synthesis of a suitable precursor that can undergo a controlled rearrangement to form the target molecule.

One potential precursor is 4,5-bis(halomethyl)-1,3-dioxolan-2-one. The synthesis of the chloro-analogue, 4,5-bis(chloromethyl)-1,3-dioxolan-2-one, can be envisioned starting from the corresponding diol, 2,3-bis(chloromethyl)-1,4-butanediol, and a carbonate transfer reagent. The subsequent double elimination of hydrogen halides from this intermediate would yield the desired 1,3-Dioxolan-2-one, 4,5-bis(methylene)-. While the synthesis of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one from 4,5-dimethyl-1,3-dioxol-2-one using a chlorination reagent like sulfuryl chloride has been reported, the synthesis of the bis(chloromethyl) analogue and its subsequent double elimination remains a synthetic challenge.

The table below outlines a hypothetical reaction pathway for the synthesis of 1,3-Dioxolan-2-one, 4,5-bis(methylene)- starting from a halogenated precursor.

| Starting Material | Reagent | Intermediate | Reagent | Final Product |

| 2,3-Bis(chloromethyl)-1,4-butanediol | Phosgene or equivalent | 4,5-Bis(chloromethyl)-1,3-dioxolan-2-one | Strong Base (e.g., t-BuOK) | 1,3-Dioxolan-2-one, 4,5-bis(methylene)- |

Mechanistic Elucidation of Formation Pathways

Understanding the reaction mechanisms involved in the formation of 1,3-Dioxolan-2-one, 4,5-bis(methylene)- and its analogs is crucial for optimizing existing synthetic routes and developing new ones.

Intermediate Characterization and Spectroscopic Probes

The characterization of reaction intermediates is key to elucidating the formation pathway. In the proposed synthesis from a 4,5-bis(halomethyl) precursor, the primary intermediate would be the di-halogenated cyclic carbonate. This intermediate could be characterized using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in confirming the structure of the intermediate. The 1H NMR spectrum would show characteristic signals for the methine and methylene protons of the dioxolane ring, while the 13C NMR spectrum would confirm the presence of the carbonate carbonyl carbon and the carbons of the dioxolane ring.

Infrared (IR) spectroscopy would provide evidence for the presence of the cyclic carbonate functional group, typically showing a strong absorption band in the region of 1800-1850 cm-1 for the C=O stretch.

Upon successful elimination to form 1,3-Dioxolan-2-one, 4,5-bis(methylene)-, the NMR and IR spectra would change significantly. The 1H NMR spectrum would show signals corresponding to the vinylic protons of the methylene groups, and the 13C NMR would show signals for the sp2 hybridized carbons of the exocyclic double bonds. The IR spectrum might show C=C stretching vibrations in addition to the characteristic carbonate absorption.

Reaction Pathway Analysis and Transition State Modeling

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the reaction pathway and the energetics of the transition states involved in the formation of cyclic carbonates.

For the cyclization step involving CO2 and an epoxide, computational models have been used to investigate the mechanism of both catalyzed and uncatalyzed reactions. These studies can help in understanding the role of the catalyst in activating the epoxide ring and facilitating the nucleophilic attack of the carbonate precursor.

In the context of the proposed double elimination reaction from a 4,5-bis(halomethyl)-1,3-dioxolan-2-one intermediate, transition state modeling could be employed to understand the stereochemical and energetic factors governing the elimination process. Such studies could help in predicting the optimal base and reaction conditions to favor the formation of the desired exocyclic double bonds over potential side reactions. The analysis of the transition state structures would reveal whether the elimination proceeds via an E1, E2, or E1cb mechanism, providing a deeper understanding of the reaction dynamics.

Reactivity and Derivatization Chemistry of 1,3 Dioxolan 2 One, 4,5 Bis Methylene

Ring-Opening Reactions and Mechanisms

The 1,3-dioxolan-2-one ring system is susceptible to ring-opening through various mechanisms, driven by the release of ring strain and the electrophilic nature of the carbonate carbonyl carbon.

Nucleophilic attack on the carbonyl carbon is a primary pathway for the ring-opening of cyclic carbonates. This process can be initiated by a range of nucleophiles and is often facilitated by catalysts.

The reaction of cyclic carbonates with primary or secondary amines is a well-established method for producing hydroxyurethanes (carbamates). In the context of related compounds, such as 4,4-dialkyl-5-methylene-1,3-dioxolan-2-ones, reactions with amidines (a class of amines) have been shown to yield products like 3-substituted 4-hydroxy-4-methyloxazolidin-2-ones or linear oxourethanes, depending on the amidine structure and reaction conditions. This suggests that the carbonyl group of 1,3-Dioxolan-2-one, 4,5-bis(methylene)- would be the primary site of attack by an amine, leading to the cleavage of an acyl-oxygen bond and ring-opening to form a functional carbamate (B1207046), while potentially leaving the exocyclic methylene (B1212753) groups intact for subsequent polymerization or functionalization.

Alcoholysis, the reaction with alcohols, serves as a fundamental process in the ring-opening polymerization (ROP) of cyclic carbonates to produce polycarbonates. The reaction is typically initiated by an alcohol in the presence of a catalyst. For 1,3-Dioxolan-2-one, 4,5-bis(methylene)-, this pathway would involve the nucleophilic attack of an alcohol on the carbonyl group, leading to a ring-opened hydroxy-alkoxy-carbonate species, which can then act as a monomer for polymerization.

Catalysts are crucial for controlling the rate and selectivity of nucleophilic ring-opening reactions. A variety of catalysts have been explored for the ring-opening polymerization (ROP) of related dioxolanones and cyclic esters.

For the ROP of 5-phenyl-1,3-dioxolane-4-one, sterically unencumbered and electronically neutral salen aluminum catalysts have demonstrated a good balance of reactivity and selectivity. rsc.orgresearchgate.net Amine triphenolate iron(III) complexes have been shown to catalyze the ROP of cyclohexene (B86901) oxide, indicating the potential for transition metal complexes in activating cyclic ethers and esters. mdpi.com Similarly, lithium amine-bis(phenolate) complexes are effective for the ROP of lactide. researchgate.netrsc.org Organocatalysts, such as 4-dimethylaminopyridine (B28879) (DMAP) and certain thiourea/amine combinations, are also effective in promoting the ROP of cyclic esters like 1,4-dioxan-2,5-dione derivatives. researchgate.net These catalysts generally function by activating the monomer, either by coordinating to the carbonyl oxygen to enhance its electrophilicity or by acting as a nucleophile themselves to initiate the ring-opening process.

Table 1: Catalysts Used in Ring-Opening Polymerization of Related Cyclic Monomers

| Catalyst Type | Specific Catalyst Example | Monomer Example | Reference |

|---|---|---|---|

| Salen Complex | Salen aluminum complexes | 5-phenyl-1,3-dioxolane-4-one | rsc.org, researchgate.net |

| Iron Complex | Amine triphenolate iron(III) | Cyclohexene Oxide | mdpi.com |

| Lithium Complex | Lithium amine-bis(phenolate) | rac-Lactide | researchgate.net, rsc.org |

| Organocatalyst | 4-dimethylaminopyridine (DMAP) | (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione | researchgate.net |

Radical Initiated Ring-Opening Processes

The presence of exocyclic methylene groups introduces the possibility of radical-initiated reactions. The outcome of such a reaction—either vinyl polymerization of the double bonds or radical ring-opening polymerization (rROP)—depends heavily on the monomer's structure.

For some analogues like 5-methylene-2,2-dimethyl-1,3-dioxolan-4-one, radical polymerization proceeds exclusively through the methylene (vinyl) group, leaving the dioxolanone ring intact in the polymer backbone. In contrast, for cyclic ketene (B1206846) acetals such as 2-methylene-4-phenyl-1,3-dioxolane, radical initiation leads to a nearly quantitative ring-opening to produce a polyester (B1180765). researchgate.netrsc.org This process is driven by the formation of a stable radical intermediate upon ring cleavage.

For 1,3-Dioxolan-2-one, 4,5-bis(methylene)-, the two exocyclic double bonds are the most likely sites for radical attack. This could lead to several outcomes:

Vinyl Copolymerization: Polymerization across the double bonds, leading to a cross-linked polymer with intact dioxolanone rings.

Radical Ring-Opening: The initial radical attack on a methylene group could be followed by a rearrangement that opens the dioxolanone ring, incorporating ester linkages into the polymer backbone.

A Combination: A mix of both vinyl polymerization and ring-opening could occur. Studies on 2-methylene-1,3-dioxolane (B1600948) have shown that the ring-opening ratio can be incomplete, ranging from 70–85%, indicating a competitive process. rsc.org

The specific pathway would be determined by the relative stability of the propagating radical species and the thermodynamics of the ring-opening step.

Table 2: Outcome of Radical Polymerization for Methylene-Substituted Dioxolanes

| Monomer | Polymerization Type | Ring-Opening Outcome | Reference |

|---|---|---|---|

| 2-methylene-4-phenyl-1,3-dioxolane | Radical Ring-Opening Polymerization | Nearly quantitative ring-opening | researchgate.net |

| 2-methylene-1,3-dioxolane | Radical Ring-Opening Polymerization | Partial ring-opening (70-85%) | rsc.org |

| 5-methylene-2,2-dimethyl-1,3-dioxolan-4-one | Vinyl Polymerization | No ring-opening | N/A |

Functionalization Strategies and Methods for Derivatization

The structure of 1,3-Dioxolan-2-one, 4,5-bis(methylene)- is well-suited for creating functional polymers, as reactive groups can be incorporated either during or after polymerization.

A primary strategy for introducing pendant functional groups is through copolymerization. The exocyclic methylene groups of 1,3-Dioxolan-2-one, 4,5-bis(methylene)- make it an ideal candidate for radical copolymerization with a wide variety of vinyl monomers that already possess desired functional groups.

This approach has been demonstrated with related monomers. For instance, functional 2-methylene-1,3-dioxepane (B1205776) (MDO) has been copolymerized with poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA) and pyridyldisulfide ethylmethacrylate (PDSMA) via radical ring-opening copolymerization to create a biodegradable polymer platform. rsc.org This platform allows for the subsequent attachment of drug molecules, demonstrating a powerful method for creating polymeric prodrugs. rsc.org In another example, radical copolymerization of 2-methylene-1,3-dioxolane with a tetraleucine-based macromonomer was used to synthesize peptide-grafted polyesters. rsc.org

Alternatively, a post-polymerization modification strategy can be employed. If polymerization of 1,3-Dioxolan-2-one, 4,5-bis(methylene)- proceeds via ring-opening, the resulting polyester backbone could be functionalized. A more general approach involves creating a copolymer with protected functional groups, which are then deprotected and modified after polymerization. For example, polylactide copolymers with pendant hydroxyl groups have been modified with succinic anhydride (B1165640) to introduce carboxylic acid functionalities, which are then used to attach biological molecules like peptides. nih.gov This two-step method provides a versatile route to a wide array of biofunctional materials. nih.gov

Chemo- and Regioselective Transformations

The unique structure of 1,3-dioxolan-2-ones featuring exocyclic methylene groups serves as a versatile platform for various chemo- and regioselective transformations. The reactivity is particularly pronounced in palladium-catalyzed reactions, where the strained ring and the reactive double bond can be selectively engaged.

Research into the reactivity of related 5-methylene-1,3-dioxolan-2-ones has elucidated several key transformations. For instance, in the presence of a palladium catalyst, these compounds undergo [3+2] cycloadditions with specific reagents. The reaction with aromatic isocyanates proceeds chemo- and regioselectively to yield oxazolidinones. acs.org This transformation is a formal [3+2] cycloaddition where the oxatrimethylenemethane-palladium intermediate, formed in situ, acts as the three-atom component.

Furthermore, the insertion of isonitriles into the palladium intermediate demonstrates remarkable chemoselectivity. Two molecules of the isonitrile insert into the oxatrimethylenemethane (OTMM) intermediate, leading to the formation of 2-iminofurans. acs.org Another selective transformation is the reaction with trimethylsilyl (B98337) cyanide, which results in a cyanated silyl (B83357) enol ether, highlighting the zwitterionic character of the reactive intermediate. acs.org

In a different class of regioselective reactions, [3+2] cycloadditions have been observed on the exocyclic double bond of chiral 5-methylene-1,3-dioxolan-4-ones, which are structurally analogous. These compounds react efficiently with nitrile oxides and diazo compounds to form spiro adducts, demonstrating the high reactivity of the methylene group towards 1,3-dipoles. nih.gov For example, reaction with benzonitrile (B105546) oxide or diazomethane (B1218177) leads exclusively to the corresponding spiro-isoxazoline and spiro-pyrazoline systems, respectively. nih.gov

The table below summarizes key chemo- and regioselective transformations studied for methylene-1,3-dioxolan-2-one derivatives.

| Reactant | Reagent | Catalyst / Conditions | Product Type | Ref |

| 5,5-dimethyl-4-methylene-l,3-dioxolan-2-one | Aromatic Isocyanates | Pd(PPh₃)₄ | Oxazolidinones | acs.org |

| 5,5-dimethyl-4-methylene-l,3-dioxolan-2-one | Isonitriles | Pd(PPh₃)₄ | 2-Iminofurans | acs.org |

| 5,5-dimethyl-4-methylene-l,3-dioxolan-2-one | Trimethylsilyl cyanide | Pd(PPh₃)₄ | Cyanated silyl enol ether | acs.org |

| (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one | Benzonitrile oxide | N/A | Spiro-isoxazoline | nih.gov |

| (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one | Diazomethane | N/A | Spiro-pyrazoline | nih.gov |

Exploration of Reactive Intermediates (e.g., Oxatrimethylenemethane-Palladium from 5-methylene-1,3-dioxolan-2-ones)

The synthetic utility of 5-methylene-1,3-dioxolan-2-ones is significantly enhanced by their ability to act as precursors to highly reactive intermediates, most notably oxatrimethylenemethane-palladium (OTMM-Pd) complexes. acs.orgacs.org The formation of this intermediate is achieved through the oxidative addition of the methylene-dioxolanone to a low-valent palladium(0) complex, followed by a characteristic decarboxylation (loss of CO₂).

The process begins with the coordination of the palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), to the double bond of the methylene-dioxolanone. This is followed by the cleavage of the C-O bond of the carbonate ring and subsequent loss of carbon dioxide, which generates the OTMM-Pd intermediate. This species is a palladium complex of a heterodienoid system and exhibits significant zwitterionic character, which dictates its subsequent reactivity. acs.org

The reactivity of the OTMM-Pd intermediate has been explored through various trapping experiments. acs.org

Cycloaddition with Alkenes: In the presence of norbornene, the OTMM-Pd intermediate derived from 5,5-dimethyl-4-methylene-l,3-dioxolan-2-one undergoes a [3+2] cycloaddition followed by an isomerization step. This reaction selectively forms a tricyclic ketone derivative. acs.org

Reaction with Isonitriles and Isocyanates: The zwitterionic nature of the intermediate explains its reactivity towards polar molecules. It reacts with two molecules of an isonitrile in an insertion cascade to yield 2-iminofurans. With aromatic isocyanates, it undergoes a [3+2] cycloaddition to furnish oxazolidinones. acs.org

Reaction with Cyanide: The reaction with trimethylsilyl cyanide provides a cyanated silyl enol ether, further supporting the proposed zwitterionic nature of the OTMM-Pd intermediate. acs.org

These transformations showcase how 5-methylene-1,3-dioxolan-2-ones serve as effective precursors for the catalytic generation of OTMM-Pd, a versatile intermediate for constructing various cyclic and acyclic molecules.

The table below details reactions proceeding via the OTMM-Pd intermediate.

| Precursor | Trapping Agent | Product | Inferred Mechanism | Ref |

| 5,5-dimethyl-4-methylene-l,3-dioxolan-2-one | Norbornene | 3-(2-methylpropanoyl)tricyclo[3.2.1.02,4]octane | [3+2] Cycloaddition & Isomerization | acs.org |

| 5,5-dimethyl-4-methylene-l,3-dioxolan-2-one | Aromatic Isocyanates | Oxazolidinones | [3+2] Cycloaddition | acs.org |

| 5,5-dimethyl-4-methylene-l,3-dioxolan-2-one | Isonitriles | 2-Iminofurans | Double Insertion | acs.org |

| 5,5-dimethyl-4-methylene-l,3-dioxolan-2-one | Trimethylsilyl cyanide | Cyanated silyl enol ether | Nucleophilic attack | acs.org |

Based on a comprehensive search for scientific literature, there is no available information on the polymerization science and material design incorporating the specific chemical compound 1,3-Dioxolan-2-one, 4,5-bis(methylene)- .

Searches for the homopolymerization (both radical and cationic) and copolymerization of this monomer did not yield any relevant studies, data, or research findings. The available scientific literature focuses on related but structurally distinct monomers, such as those with a single methylene group (e.g., 4-methylene-1,3-dioxolan-2-one) or other derivatives of 1,3-dioxolane.

Due to the strict requirement to focus solely on "1,3-Dioxolan-2-one, 4,5-bis(methylene)-" and the absence of any research data on its polymerization behavior, it is not possible to generate the requested article with scientifically accurate and verifiable content for the specified outline.

Polymerization Science and Material Design Incorporating 1,3 Dioxolan 2 One, 4,5 Bis Methylene

Copolymerization Strategies

Ring-Opening Copolymerization with Cyclic Esters and Other Monomers

The bifunctional nature of 1,3-Dioxolan-2-one, 4,5-bis(methylene)-, featuring two polymerizable vinyl groups, suggests it would be a highly effective cross-linking agent or a monomer for producing hyperbranched polymers when copolymerized with other monomers. The polymerization would likely proceed via the radical polymerization of the methylene (B1212753) groups, a process known as radical ring-retaining polymerization (rRRP), where the cyclic carbonate ring remains intact within the polymer structure.

In a copolymerization scenario with traditional cyclic esters like lactide or caprolactone, two distinct polymerization mechanisms would need to be compatible. The radical polymerization of the methylene groups of 1,3-Dioxolan-2-one, 4,5-bis(methylene)- would occur alongside the ring-opening polymerization (ROP) of the cyclic ester. Such a dual-mechanism approach, often termed "hybrid" or "concurrent" polymerization, can be challenging but offers a pathway to novel polymer architectures.

Alternatively, and more commonly, 1,3-Dioxolan-2-one, 4,5-bis(methylene)- could be copolymerized with vinyl monomers such as styrene, acrylates, or vinyl acetate (B1210297) via conventional or controlled radical polymerization. In this context, the divinyl functionality would lead to the formation of a cross-linked network. The incorporation of the cyclic carbonate moiety into the polymer network via this method would be a key feature, imparting specific chemical properties to the final material. For example, studies on the copolymerization of 2-methylene-1,3-dioxepane (B1205776) (MDO) with vinyl acetate have demonstrated that ester groups can be successfully introduced into the polymer backbone, creating points for potential degradation.

The reactivity ratios of 1,3-Dioxolan-2-one, 4,5-bis(methylene)- with various comonomers would be a critical factor in determining the final polymer composition and structure. These ratios, which are currently undetermined, would dictate whether the resulting polymer has a random, alternating, or block-like distribution of monomer units.

Controlled Polymerization Techniques (e.g., Cobalt-Mediated Radical Polymerization)

To achieve well-defined polymer architectures, such as polymers with controlled molecular weights, low polydispersity, or complex topologies like star or branched structures, controlled polymerization techniques would be essential. These methods, which suppress irreversible chain termination reactions, include atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain-transfer (RAFT) polymerization, and organometallic-mediated radical polymerization (OMRP), such as cobalt-mediated radical polymerization (CMRP).

CMRP is a versatile technique known for its ability to control the polymerization of a wide variety of monomers, including vinyl acetate and acrylates, under mild conditions. The mechanism often involves the reversible formation of a dormant covalent bond between the growing polymer radical and a cobalt(II) complex, which moderates the concentration of active radicals and allows for controlled chain growth. Research on related monomers like 2-methylene-1,3-dioxepane (MDO) has shown that photo-induced CMRP can be successfully employed to synthesize degradable copolymers.

Given these precedents, it is highly probable that the polymerization of the methylene groups on 1,3-Dioxolan-2-one, 4,5-bis(methylene)- could be controlled using CMRP. A potential setup would involve a cobalt complex, such as cobalt(II) acetylacetonate (B107027) (Co(acac)₂), and a radical initiator. The use of a controlled process would be particularly crucial due to the monomer's difunctionality, which could otherwise lead to premature gelation and the formation of an insoluble network. By controlling the polymerization, it might be possible to synthesize soluble, hyperbranched, or well-defined network structures.

Table 1: Potential Controlled Radical Polymerization Techniques for 1,3-Dioxolan-2-one, 4,5-bis(methylene)-

| Technique | Abbreviation | Typical Mediating/Chain Transfer Agent | Potential Advantages for a Divinyl Monomer |

|---|---|---|---|

| Cobalt-Mediated Radical Polymerization | CMRP | Cobalt(II) complexes (e.g., Co(acac)₂) | Tolerance to functional groups (carbonate), mild reaction conditions. |

| Atom Transfer Radical Polymerization | ATRP | Copper or Iron complexes with ligands | Precise control over molecular weight and architecture; synthesis of block copolymers. |

| Reversible Addition-Fragmentation Chain-Transfer | RAFT | Dithioesters, trithiocarbonates | Broad monomer scope, tolerance to functional groups, synthesis of complex architectures. |

Structure-Property Relationships in Derived Polymeric Materials

The polymer architecture derived from 1,3-Dioxolan-2-one, 4,5-bis(methylene)- would be intrinsically complex due to its two polymerizable sites. Homopolymerization would be expected to produce a cross-linked thermoset material. The degree of cross-linking would depend on polymerization conditions such as monomer concentration and conversion.

In copolymerization with a monofunctional vinyl monomer, the topology could be tuned from linear (at very low incorporation of the divinyl monomer) to branched and ultimately to a fully cross-linked network by varying the monomer feed ratio. Advanced analytical techniques would be required to characterize these complex architectures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (like COSY and HMBC) would be crucial for confirming that the polymerization occurred through the vinyl groups while the carbonate ring remained intact.

Size Exclusion Chromatography (SEC/GPC): For soluble (pre-gelation) polymers, SEC could provide information on molecular weight and molecular weight distribution. The onset of cross-linking would be indicated by the formation of an insoluble gel fraction.

Rheology: Rheological measurements would be essential for characterizing the viscoelastic properties of the network structure, including determining the gel point and the cross-link density of the cured material.

The macromolecular characteristics of polymers containing 1,3-Dioxolan-2-one, 4,5-bis(methylene)- would be heavily influenced by the polymer's topology (linear, branched, or cross-linked) and the nature of any comonomers.

Thermal Properties: The presence of rigid cyclic carbonate rings pendant to the polymer backbone would likely increase the glass transition temperature (Tg) of the resulting polymer compared to analogous polymers without these rings. In a cross-linked system, the Tg would be high, and the material would likely be an amorphous thermoset, exhibiting thermal stability up to the point of decomposition.

Mechanical Properties: As a cross-linked material, polymers derived from this monomer would be expected to be rigid and brittle thermosets. In copolymer systems, the introduction of flexible comonomer units could be used to tune the mechanical properties, creating materials ranging from rigid plastics to elastomers.

Solubility: Un-cross-linked or lightly branched polymers might be soluble in polar organic solvents. However, as cross-link density increases, the polymer would become insoluble, instead swelling in compatible solvents.

Table 2: Expected Macromolecular Characteristics of Polymers Derived from 1,3-Dioxolan-2-one, 4,5-bis(methylene)-

| Property | Expected Characteristic | Influencing Factors |

|---|---|---|

| Glass Transition Temp. (Tg) | High | Cross-link density, rigidity of the carbonate ring, comonomer type. |

| Crystallinity | Likely Amorphous | Cross-linking prevents chain ordering; polymers are typically amorphous. |

| Mechanical Strength | High (as a thermoset) | Degree of cross-linking. |

| Solubility | Insoluble (swells in solvents) | High cross-link density. |

Polymers derived from 1,3-Dioxolan-2-one, 4,5-bis(methylene)- via radical polymerization of the exocyclic double bonds would feature pendant cyclic carbonate groups. The carbonate functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the pendant ring to form diol functionalities along the polymer chain. While this would not break down the polymer backbone itself, it would significantly alter the polymer's properties, for instance by increasing its hydrophilicity.

If polymerization could be induced via ring-opening of the carbonate, the resulting polymer would contain carbonate linkages in the backbone, similar to poly(ethylene carbonate). Such a polymer would be susceptible to degradation via hydrolysis or enzymatic action, breaking the main chain and leading to a reduction in molecular weight. This would make the material biodegradable and potentially recyclable through chemical depolymerization back to its constituent monomers.

For the more probable cross-linked thermoset material formed via vinyl polymerization, recyclability presents a significant challenge. Traditional mechanical recycling is not feasible for thermosets. However, if the cross-links or pendant groups contain chemically labile bonds (like the carbonate ring), chemical recycling could be an option. Cleavage of the pendant carbonate rings could be a route to modify the network for specialized applications or break it down partially.

Computational and Theoretical Investigations of Molecular and Electronic Structure of 1,3 Dioxolan 2 One, 4,5 Bis Methylene

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules. For 1,3-Dioxolan-2-one, 4,5-bis(methylene)-, these calculations provide insights into its preferred three-dimensional shape, its vibrational modes, and how these properties correlate with experimental spectroscopic data.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. This involves calculating key parameters such as bond lengths, bond angles, and dihedral angles. For 1,3-Dioxolan-2-one, 4,5-bis(methylene)-, a central point of interest is the planarity of the ring and the orientation of the methylene (B1212753) groups.

Conformational analysis further explores the molecule's potential energy surface to identify different stable conformers and the energy barriers between them. The dioxolanone ring can, in principle, adopt different conformations, such as an envelope or twisted form. Theoretical calculations would elucidate the most stable conformation and the relative energies of any others. The planarity of the diene system is a critical factor in its reactivity, particularly in cycloaddition reactions. Research into the low Diels-Alder reactivity of this compound has suggested that the distance between the terminal carbon atoms of the diene system is a key geometric parameter. researchgate.net

While specific optimized geometric parameters from publicly available literature are scarce, a theoretical study would typically be conducted using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). The expected output would be a table of bond lengths and angles.

Table 1: Representative Theoretical Geometric Parameters for 1,3-Dioxolan-2-one, 4,5-bis(methylene)- (Illustrative) This table is illustrative and based on general chemical principles, as specific computational data is not available in the searched literature.

| Parameter | Atom Pair/Triplet/Quad | Expected Value Range |

|---|---|---|

| Bond Length | C=C (exocyclic) | 1.33 - 1.35 Å |

| Bond Length | C-C (ring) | 1.50 - 1.54 Å |

| Bond Length | C-O (ring) | 1.35 - 1.45 Å |

| Bond Length | C=O (carbonyl) | 1.19 - 1.22 Å |

| Bond Angle | O-C-O | 108 - 112° |

Vibrational Frequency Analysis and Spectroscopic Correlation

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions.

For 1,3-Dioxolan-2-one, 4,5-bis(methylene)-, key vibrational modes would include:

C=O stretching of the carbonate group, expected at a high frequency.

C=C stretching of the exocyclic methylene groups.

C-O stretching of the dioxolane ring.

CH₂ wagging and scissoring modes.

The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

Table 2: Predicted and Experimental Vibrational Frequencies for Key Functional Groups (Illustrative) This table is illustrative. Specific calculated and experimental frequencies for 1,3-Dioxolan-2-one, 4,5-bis(methylene)- are not available in the searched literature, though experimental IR data would have been obtained during its synthesis and characterization.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Experimental Frequency Range (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) Stretch | 1800 - 1850 | 1780 - 1830 |

| Alkene (C=C) Stretch | 1640 - 1680 | 1620 - 1660 |

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides deep insights into its reactivity, stability, and spectroscopic properties. For 1,3-Dioxolan-2-one, 4,5-bis(methylene)-, this involves examining the frontier molecular orbitals, the distribution of electron density, and the nature of its chemical bonds.

HOMO-LUMO Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.

For 1,3-Dioxolan-2-one, 4,5-bis(methylene)-, the HOMO is expected to be localized on the π-system of the diene, while the LUMO would also be a π-type orbital. The energy of this gap would be a key factor in understanding its behavior in reactions such as polymerization and Diels-Alder cycloadditions.

Table 3: Illustrative Frontier Molecular Orbital Energies This table is for illustrative purposes. Actual values require specific quantum chemical calculations.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

Molecular Electrostatic Potential (MESP) Surfaces and Reactivity Prediction

A Molecular Electrostatic Potential (MESP) surface maps the electrostatic potential onto the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For 1,3-Dioxolan-2-one, 4,5-bis(methylene)-, the MESP surface would likely show a region of high negative potential around the carbonyl oxygen atom, making it a site for interaction with cations. The π-systems of the double bonds would also exhibit negative potential. These features are relevant to its application as an electrolyte additive in batteries, where it interacts with lithium ions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals. NBO analysis can quantify the delocalization of electron density, which is a measure of conjugation and hyperconjugation.

Simulation of Reaction Pathways and Catalytic Mechanisms

A comprehensive review of scientific literature and computational chemistry databases indicates a lack of specific studies focused on the simulation of reaction pathways and catalytic mechanisms for 1,3-Dioxolan-2-one, 4,5-bis(methylene)-. While computational methods are extensively used to explore the reactivity of related cyclic carbonates and compounds with exocyclic double bonds, dedicated research detailing the reaction coordinates, transition states, and energy profiles for the polymerization, cycloaddition, or catalytic degradation of this specific molecule is not publicly available at this time.

The high reactivity anticipated from the two exocyclic methylene groups suggests that this compound would be a prime candidate for theoretical studies of radical and anionic polymerization, as well as various cycloaddition reactions. The presence of the carbonate functional group also implies potential for ring-opening reactions under catalytic conditions. However, without dedicated computational studies, any discussion of specific reaction pathways, transition state energies, or the influence of catalysts remains speculative.

Future computational research would be invaluable in elucidating the fundamental reaction mechanisms of this highly functionalized molecule. Such studies could explore:

Polymerization Pathways: Simulating the initiation, propagation, and termination steps for both radical and ionic polymerization to predict the resulting polymer structure and properties.

Cycloaddition Reactions: Investigating the thermodynamics and kinetics of [4+2] and [2+2] cycloadditions, where the exocyclic double bonds can act as dienophiles or participate in dimerization.

Catalytic Ring-Opening: Modeling the interaction with various catalysts (e.g., Lewis acids, transition metals) to understand the mechanism of carbonate ring cleavage and subsequent transformations.

Such theoretical investigations would provide fundamental insights into the reactivity of 1,3-Dioxolan-2-one, 4,5-bis(methylene)- and guide its potential applications in materials science and synthetic chemistry.

Advanced Applications and Future Research Directions in Materials Science Utilizing 1,3 Dioxolan 2 One, 4,5 Bis Methylene

Development of Next-Generation Polymeric Materials

The distinct structure of 1,3-dioxolan-2-one, 4,5-bis(methylene)- positions it as a versatile building block for next-generation polymers. The exocyclic diene system is highly reactive towards polymerization, while the cyclic carbonate core introduces the potential for creating polyesters and polycarbonates, which are often associated with biodegradability.

Biorenewable Polycarbonates and Polyesters

The development of sustainable polymers from biorenewable sources is a primary goal in modern materials science. Cyclic carbonates are key monomers in this field, often utilized in ring-opening polymerization (ROP) to produce aliphatic polycarbonates, which are noted for their biocompatibility and tunable degradation. nih.gov While direct polymerization studies of 1,3-Dioxolan-2-one, 4,5-bis(methylene)- are not extensively detailed, the chemistry of structurally similar monomers provides a strong basis for its potential.

For instance, research into exovinylene cyclic carbonates, which also feature a reactive double bond adjacent to the carbonate ring, demonstrates their successful organocatalyzed step-growth copolymerization with bio-based diols to form regioregular polycarbonates. umons.ac.beresearchgate.net This suggests that 1,3-Dioxolan-2-one, 4,5-bis(methylene)- could similarly be copolymerized with renewable diols, leveraging its diene functionality for polymerization while incorporating the carbonate moiety into the polymer backbone, leading to biorenewable polycarbonates. Furthermore, the use of related bis(1,3-dioxolan-4-one) monomers derived from L-(+)-tartaric acid—a renewable byproduct of fermentation—to create cross-linked, degradable polymers highlights a clear pathway toward sustainable thermosets. researchgate.net

Functional Polymers for Specialized Applications

The multifunctionality of 1,3-Dioxolan-2-one, 4,5-bis(methylene)- allows for the synthesis of functional polymers with tailored properties for specific, high-performance applications.

1,3-Dioxolan-2-one, 4,5-bis(methylene)- is itself an advanced monomer due to its combination of a polymerizable diene and a functional carbonate group. This architecture is analogous to other functional methylene-dioxolane derivatives used to create specialized polymers. For example, 5-methylene-1,3-dioxolan-4-one derivatives have been investigated as novel monomers for homo- and copolymers that exhibit excellent light transparency and thermal stability, making them suitable for applications in chemically amplified resist compositions for extreme ultraviolet and electron beam lithography. google.comgoogle.com The presence of two methylene (B1212753) groups in 1,3-Dioxolan-2-one, 4,5-bis(methylene)- offers the potential for cross-linking, further enhancing thermal and mechanical stability.

The properties of polymers derived from dioxolane-based monomers can be precisely controlled. The copolymerization of a bis(1,3-dioxolan-4-one) monomer with various cyclic esters like L-lactide or ε-caprolactone yields cross-linked, degradable polymers with properties ranging from resilient solids to soft elastomers. researchgate.net This tunability is a direct result of the comonomer choice and composition.

Similarly, the polymerization of 1,3-Dioxolan-2-one, 4,5-bis(methylene)- would likely result in a cross-linked polymer network. The density of cross-links, and therefore the material's mechanical and thermal properties, could be tuned by controlling the polymerization conditions or by copolymerizing it with other monomers. This approach allows for the rational design of materials with specific glass transition temperatures (Tg), tensile strengths, and elongation properties, as demonstrated in related polyester (B1180765) and polyurethane systems. researchgate.net

Role as Key Intermediates in Complex Organic Synthesis

Beyond polymer science, 1,3-Dioxolan-2-one, 4,5-bis(methylene)- is a valuable intermediate for complex organic synthesis. Its conjugated diene structure makes it an ideal candidate for Diels-Alder reactions, a powerful tool for forming six-membered rings with high stereochemical control. wikipedia.orgsigmaaldrich.com

The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to create a cyclohexene (B86901) derivative. wikipedia.org In this context, 1,3-Dioxolan-2-one, 4,5-bis(methylene)- can act as the diene component, reacting with various alkenes or alkynes to rapidly build molecular complexity. Research on the Diels-Alder chemistry of a similar monomer, (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, shows its utility in forming complex adducts whose subsequent thermal fragmentation can yield valuable chiral synthons like epoxy ketones. mdpi.com This demonstrates the potential of the dioxolanone framework to act as a precursor to other functional groups after the initial cycloaddition. The resulting Diels-Alder adducts from 1,3-Dioxolan-2-one, 4,5-bis(methylene)- would contain the intact cyclic carbonate ring, which could serve as a handle for further transformations or as a key structural element in the final target molecule, finding use in the synthesis of natural products and pharmaceuticals. wikipedia.orgnih.gov

Emerging Research Avenues and Interdisciplinary Connections

The unique reactivity of 1,3-Dioxolan-2-one, 4,5-bis(methylene)- opens several promising avenues for future research that connect multiple scientific disciplines.

Emerging Research Avenues:

Diels-Alder Polymerization: A systematic investigation into the use of this monomer in Diels-Alder polymerizations with bis-dienophiles to create highly ordered, thermally stable polymers with rigid backbones.

Advanced Cross-linkers: Exploring its role as a functional cross-linker to impart degradability and enhanced thermal properties to conventional polymer systems like acrylates and styrenics.

Functional Copolymers: Detailed studies on its radical and organocatalyzed copolymerization with a wider range of both traditional and biorenewable monomers to create a new library of functional materials. researchgate.net

Surface Modification: Grafting polymers of 1,3-Dioxolan-2-one, 4,5-bis(methylene)- onto surfaces to create functional coatings with tunable and degradable properties.

Interdisciplinary Connections:

Green Chemistry and Materials Science: The potential to synthesize this monomer from bio-based precursors and subsequently use it to create degradable or recyclable polymers establishes a strong link to sustainable materials development. nih.gov

Organic Synthesis and Medicinal Chemistry: Its application as a scaffold in Diels-Alder reactions provides a direct route to novel polycyclic and heterocyclic systems, which are core structures in many biologically active compounds. nih.gov

Polymer Chemistry and Electronics: Following the trajectory of similar functional monomers, polymers and copolymers of 1,3-Dioxolan-2-one, 4,5-bis(methylene)- could be developed for advanced applications as photoresists, dielectric materials, or polymer electrolytes. google.com

Table of Mentioned Compounds

Q & A

Q. What are the optimal synthetic routes for 4,5-bis(methylene)-1,3-dioxolan-2-one, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via CO₂ fixation under organocatalytic conditions. A typical protocol involves reacting diglycidyl ether with CO₂ (20 bar) at 85°C for 16 hours using 2-aminopyridine as a catalyst, yielding 82% product . Key parameters include:

- Catalyst loading : 10 mol% relative to substrate.

- Pressure : Elevated CO₂ pressure (≥20 bar) ensures sufficient reactant availability.

- Temperature : Higher temperatures (>80°C) accelerate ring-opening of epoxides but may risk side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum spirit gradient) removes unreacted substrates .

Table 1 : Comparison of Reaction Conditions and Yields

| Substrate | Catalyst | CO₂ Pressure | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Diglycidyl ether | 2-Aminopyridine | 20 bar | 85 | 82 |

Q. Which spectroscopic methods are most effective for characterizing 4,5-bis(methylene)-1,3-dioxolan-2-one, and what key spectral features should researchers observe?

- Methodological Answer :

- ¹H NMR : Peaks at δ 4.84–4.76 (m, 2H, methylene protons) and δ 3.71–3.45 (m, 8H, ether linkages) confirm the bis(methylene) structure .

- ¹³C NMR : Signals at δ 155.19 (carbonate carbonyl) and δ 71.72–66.31 (ether carbons) validate the cyclic carbonate backbone .

- ESI-HRMS : Exact mass analysis (e.g., m/z 313.0894 [M+Na]⁺) ensures molecular formula consistency .

- X-ray Crystallography : For co-crystals (e.g., with BF₃H₂O), orthorhombic P2₁2₁2₁ symmetry and unit cell parameters (a = 5.44 Å, b = 13.09 Å, c = 14.36 Å) confirm packing motifs .

Advanced Research Questions

Q. How does the electronic structure of 4,5-bis(methylene)-1,3-dioxolan-2-one influence its reactivity in organocatalytic CO₂ fixation?

- Methodological Answer : The compound’s reactivity stems from:

- Electrophilic Carbonate Carbon : The electron-withdrawing carbonyl group activates the cyclic carbonate for nucleophilic attack, facilitating CO₂ insertion into epoxides .

- Steric Effects : Bulky substituents on the dioxolanone ring may hinder catalyst-substrate interactions, requiring optimization of catalyst steric profiles (e.g., pyridine derivatives vs. ionic liquids).

- Computational Modeling : DFT studies (e.g., Gaussian09 with B3LYP/6-31G*) can map transition states to predict regioselectivity in CO₂ addition .

Q. What challenges arise in crystallographic analysis of 4,5-bis(methylene)-1,3-dioxolan-2-one co-crystals, and how can they be mitigated?

- Methodological Answer :

- Moisture Sensitivity : Co-crystals with BF₃H₂O degrade upon air exposure. Use low-temperature mounting (150 K) under inert gas to preserve crystal integrity .

- Disorder in Asymmetric Units : Twisted conformations of dioxolanone rings complicate refinement. Apply SHELXL’s ISOR and DELU restraints to model anisotropic displacement .

- Hydrogen Bonding : O—H⋯O interactions (2.6–2.8 Å) between BF₃H₂O and carbonate oxygens stabilize the lattice. Use PLATON to validate hydrogen-bond networks .

Table 2 : Crystallographic Data for BF₃H₂O Co-crystal

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell volume (ų) | 1023.12 |

| Z | 4 |

| R-factor | 0.0311 |

Q. How can researchers resolve contradictions in NMR data for structurally analogous dioxolanone derivatives?

- Methodological Answer : Discrepancies in δ values (e.g., methylene protons at δ 4.84 vs. δ 4.76) may arise from:

- Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts proton signals. Always report solvent and internal standards (e.g., TMS).

- Dynamic Effects : Conformational flexibility in solution can average signals. Variable-temperature NMR (e.g., 298–323 K) identifies rotameric equilibria .

- Impurity Artifacts : Trace moisture hydrolyzes carbonate to diols. Use anhydrous conditions and monitor by FTIR (C=O stretch at ~1800 cm⁻¹) .

Data Contradiction Analysis

Q. Why do reported yields for CO₂ fixation vary across studies, and how can reproducibility be improved?

- Methodological Answer : Yield discrepancies (e.g., 75–82%) often stem from:

- CO₂ Purity : Technical-grade CO₂ may contain O₂ or H₂O, inhibiting catalysis. Use high-purity CO₂ (>99.9%) with molecular sieves .

- Catalyst Deactivation : 2-Aminopyridine degrades at >90°C. Monitor catalyst stability via TGA or in situ FTIR.

- Reactor Design : Batch vs. continuous-flow systems impact mass transfer. Microreactors enhance gas-liquid mixing and reduce reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。